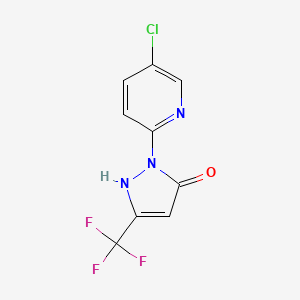![molecular formula C22H26N6O5 B2757504 5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 865655-74-9](/img/structure/B2757504.png)
5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including an amino group, a carboxamide group, and a 1,2,3-triazole ring. It also has methoxy and ethyl groups attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms, which can participate in hydrogen bonding and other interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide, amino, and ether groups could impact its solubility in different solvents .科学的研究の応用
Synthesis and Antimicrobial Activities :
- Triazole derivatives, including those similar to the compound , have been synthesized and tested for antimicrobial activities. Certain derivatives were found to possess good or moderate activities against test microorganisms (Bektaş et al., 2007).
Antimicrobial Activity of Triazole Derivatives :
- Further research into triazole derivatives showed that Mannich bases of these compounds demonstrated good activity against microorganisms compared with ampicillin, indicating potential use in antimicrobial therapies (Fandaklı et al., 2012).
Anti-Inflammatory and Analgesic Agents :
- Novel benzodifuranyl and triazine derivatives, related structurally to the compound , have been synthesized and shown to inhibit cyclooxygenase-1/2 (COX-1/2) and demonstrate analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Discovery of New Anti-Depressants :
- Research into structurally novel 5-HT3 receptor antagonists, which are chemically similar to the compound , has led to the discovery of new anti-depressants (Mahesh et al., 2011).
Synthesis of Novel Compounds with Biological Activities :
- New derivatives of triazoles have been synthesized and evaluated for biological activities, including antimicrobial and antioxidant activities, demonstrating the versatility of these compounds in pharmacological research (Gilava et al., 2020).
Cytotoxicity and Anticancer Potential :
- Pyrazole and pyrazolopyrimidine derivatives, chemically related to the compound, have been synthesized and evaluated for cytotoxic activity against cancer cells, highlighting the potential of these compounds in cancer treatment (Hassan et al., 2014).
作用機序
将来の方向性
特性
IUPAC Name |
5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[2-(2-methoxyanilino)-2-oxoethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O5/c1-31-16-7-5-4-6-15(16)25-19(29)13-28-21(23)20(26-27-28)22(30)24-11-10-14-8-9-17(32-2)18(12-14)33-3/h4-9,12H,10-11,13,23H2,1-3H3,(H,24,30)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYHLOLMXPXUQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(N(N=N2)CC(=O)NC3=CC=CC=C3OC)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[2-(2-methoxyanilino)-2-oxoethyl]triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)propanamide](/img/structure/B2757423.png)
![N-[2-Hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-ynamide](/img/structure/B2757425.png)
![1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2757427.png)

![2-[4-[2-[[2-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]acetyl]amino]ethyl]phenoxy]acetic acid](/img/structure/B2757431.png)

![1-(Cyclopropylmethyl)-2-[(2-methoxy-4-methyl-5-methylsulfinylphenoxy)methyl]aziridine](/img/structure/B2757434.png)


![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2757440.png)
![(E)-6-(4-methoxybenzyl)-2-(4-methylbenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2757441.png)

